molecular formula C6H8N2O4S B11972398 5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one CAS No. 13906-36-0

5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one

Cat. No.: B11972398
CAS No.: 13906-36-0
M. Wt: 204.21 g/mol
InChI Key: DIJKXDVYVWTMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound is characterized by the presence of a methoxy group at the 5-position and a methylsulfonyl group at the 2-position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Methoxylation: Introduction of the methoxy group at the 5-position is achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Methylsulfonylation: The methylsulfonyl group is introduced at the 2-position using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving nucleic acid analogs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
  • 5-Methoxy-2-propylsulfanyl-pyrimidin-4-ol
  • 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine

Uniqueness

5-Methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one is unique due to the presence of both methoxy and methylsulfonyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

5-methoxy-2-methylsulfonyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-12-4-3-7-6(8-5(4)9)13(2,10)11/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJKXDVYVWTMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288479
Record name 5-methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13906-36-0
Record name NSC55981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-(methylsulfonyl)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHANESULFONYL-5-METHOXY-PYRIMIDIN-4-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.